molecular formula C10H7NO2 B8803009 4-(Isoxazol-3-yl)benzaldehyde

4-(Isoxazol-3-yl)benzaldehyde

Cat. No.: B8803009
M. Wt: 173.17 g/mol
InChI Key: CKXIBRZSSSCIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Isoxazol-3-yl)benzaldehyde is a heterocyclic aromatic compound featuring a benzaldehyde backbone substituted at the para position with an isoxazole ring. Isoxazole, a five-membered ring containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the molecule. This compound is primarily utilized as a key intermediate in the synthesis of complex heterocyclic systems, such as benzimidazoles and styryl derivatives, which are of interest in pharmaceutical and materials chemistry . Its synthesis typically involves condensation reactions or functional group transformations, as exemplified in methods used for structurally similar aldehydes (e.g., 4-(N,N-dimethylamino)benzaldehyde) .

Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

4-(1,2-oxazol-3-yl)benzaldehyde

InChI

InChI=1S/C10H7NO2/c12-7-8-1-3-9(4-2-8)10-5-6-13-11-10/h1-7H

InChI Key

CKXIBRZSSSCIJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NOC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights critical differences between 4-(Isoxazol-3-yl)benzaldehyde and analogous benzaldehyde derivatives:

Compound Name Substituent Position & Group Key Properties/Applications References
This compound Para: Isoxazol-3-yl Intermediate for heterocyclic synthesis; potential pharmacophore
4-(N,N-Dimethylamino)benzaldehyde Para: N,N-Dimethylamino High-yield formation of styryl cyanines (e.g., 78% yield for 8a)
4-Fluorobenzaldehyde Para: Fluorine Radiolabeling agent (76% HPLC yield in [18F]-6 synthesis)
Benzaldehyde (parent compound) No substituent Weakly associated with 2-AP as a volatile organic compound (VOC)
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate Ethoxy linkage to methylisoxazole Modified bioavailability via ester functionalization

Key Research Findings

Synthetic Efficiency: 4-(N,N-Dimethylamino)benzaldehyde outperforms simpler aldehydes in condensation reactions, achieving >75% yields for styryl cyanines .

Radiolabeling Performance : 4-Fluorobenzaldehyde demonstrates superior compatibility with [18F] labeling protocols, critical for high-throughput radiopharmaceutical production .

Biological Relevance : Isoxazole-containing aldehydes, such as this compound, enhance pharmacokinetic profiles in drug candidates by improving solubility and binding affinity .

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